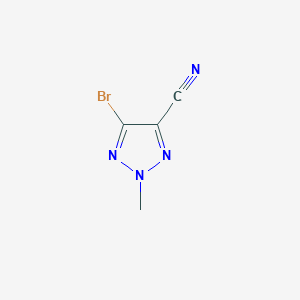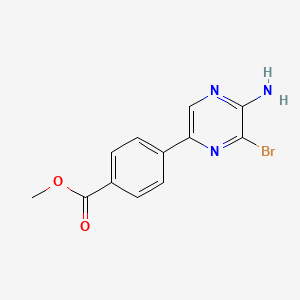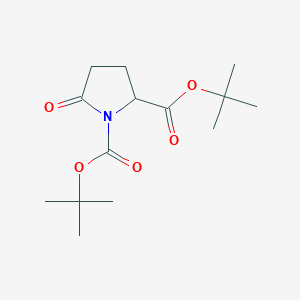
5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbonitrile: is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 2-position, and a cyano group at the 4-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-1,2,3-triazole with methyl iodide in the presence of a base such as potassium carbonate in dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The triazole ring can undergo cyclization reactions with other functional groups, leading to the formation of more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Sodium azide, potassium cyanide, and other nucleophiles can be used for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents can be used for reduction reactions.
Major Products Formed:
Substituted Triazoles: Various substituted triazoles can be formed depending on the nucleophile used in the substitution reactions.
Oxidized and Reduced Derivatives: Depending on the reaction conditions, oxidized or reduced derivatives of the compound can be obtained.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbonitrile is used as a building block in the synthesis of more complex molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a subject of interest in medicinal chemistry.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential. For example, some derivatives have been found to exhibit neuroprotective and anti-inflammatory properties, making them potential candidates for the treatment of neurodegenerative diseases .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of various chemicals. Its versatility makes it valuable in different industrial applications.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, leading to the modulation of various biological pathways. For example, its neuroprotective effects are believed to be mediated through the inhibition of endoplasmic reticulum stress and apoptosis pathways . Additionally, the compound’s anti-inflammatory properties are associated with the inhibition of the NF-kB inflammatory pathway .
Vergleich Mit ähnlichen Verbindungen
4,5-Dibromo-2H-1,2,3-triazole: This compound has two bromine atoms at the 4 and 5 positions and is used in similar applications.
2-Methyl-4-phenylsulfanyl-2H-1,2,3-triazole: This compound has a phenylsulfanyl group at the 4-position and is used in the synthesis of various derivatives.
4- (5-methyl-1- (p -tolyl)-1 H -1,2,3-triazol-4-yl)thiazol-2-amine: This compound has a thiazole ring fused to the triazole ring and is used in medicinal chemistry.
Uniqueness: The presence of the cyano group at the 4-position and the bromine atom at the 5-position makes 5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbonitrile unique. These functional groups contribute to its distinct chemical reactivity and biological activity, setting it apart from other triazole derivatives.
Eigenschaften
Molekularformel |
C4H3BrN4 |
|---|---|
Molekulargewicht |
187.00 g/mol |
IUPAC-Name |
5-bromo-2-methyltriazole-4-carbonitrile |
InChI |
InChI=1S/C4H3BrN4/c1-9-7-3(2-6)4(5)8-9/h1H3 |
InChI-Schlüssel |
MDHXAHRQKRDVOG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1N=C(C(=N1)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-methyl-9H-(2,3-13C2)pyridino[3,4-b]indole](/img/structure/B12951644.png)
![8-amino-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12951653.png)





![2-[2-Hydroxy-3-(2-nitrophenoxy)propyl]isoindole-1,3-dione](/img/structure/B12951680.png)




